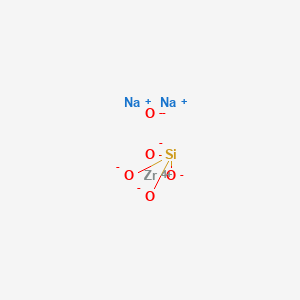
Disulfide, bis(2,4-dimethylphenyl)
Übersicht
Beschreibung
Disulfide, bis(2,4-dimethylphenyl), also known as di(2,4-xylyl) disulphide, is a chemical compound with the molecular formula C16H18S2 . It appears as a light yellow oil .
Molecular Structure Analysis
The molecular structure of Disulfide, bis(2,4-dimethylphenyl) consists of two phenyl rings, each substituted with two methyl groups, connected by a disulfide bond . The molar mass is 274.44 g/mol .Physical And Chemical Properties Analysis
Disulfide, bis(2,4-dimethylphenyl) has a predicted density of 1.13±0.1 g/cm3. It has a melting point of 265 °C and a boiling point of 170-172 °C under a pressure of 3.5 Torr . It is slightly soluble in chloroform and ethyl acetate .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Methylated Phenylene Sulfide Polymers
- Application Summary: The compound is used in the synthesis of Poly(2,5-dimethyl-1,4-phenylenesulfide) (PMPS) via oxygen oxidative polymerization . This process avoids the use of halogenated compounds, making it more environmentally friendly .
- Methods of Application: The polymerization of bis(2,5-dimethylphenyl) disulfide (2,5-DPS) is carried out with a VO(acac)2-strong acid catalyst under bulk conditions . After polymerization, the PMPS is heat cured through the exchange reaction of a reactive disulfide bond .
- Results: The resulting PMPS shows crystalline features with a high melting temperature (Tm 268 °C). After heat curing, the polymer had a higher melting temperature (Tm 286 °C), which was even higher than that of conventional poly(p-phenylene sulfide) (PPS) (Tm 283 °C) .
2. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials
- Application Summary: Disulfide, bis(2,4-dimethylphenyl) is used in the creation of thiol- and disulfide-based stimulus-responsive soft materials and self-assembling systems . These materials are capable of responding to stimuli such as light, heat, mechanical force, and changes in pH or redox state .
- Methods of Application: Thiol groups and/or disulfide linkages are incorporated into polymers to produce stimulus-responsive and/or self-healing materials . The extent of reactivity, and thus the stimulus-responsive behavior, depends on the nature of the groups flanking the disulfide bond .
- Results: The materials produced exhibit dynamic properties due to the ease with which thiols can be converted to disulfides, and vice versa . This makes them particularly useful for a range of applications, including drug delivery .
Eigenschaften
IUPAC Name |
1-[(2,4-dimethylphenyl)disulfanyl]-2,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18S2/c1-11-5-7-15(13(3)9-11)17-18-16-8-6-12(2)10-14(16)4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYHJOQRKNEXCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065561 | |
| Record name | Disulfide, bis(2,4-dimethylphenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disulfide, bis(2,4-dimethylphenyl) | |
CAS RN |
13616-83-6 | |
| Record name | Bis(2,4-dimethylphenyl) disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13616-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2,4-xylyl) disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013616836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfide, bis(2,4-dimethylphenyl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disulfide, bis(2,4-dimethylphenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di(2,4-xylyl) disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(2,4-XYLYL) DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/534Y509F25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















